4-[4-(2-Hydroxypropan-2-yl)cyclohexylidene]butanal
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Overview
Description
4-[4-(2-Hydroxypropan-2-yl)cyclohexylidene]butanal is an organic compound with a unique structure that includes a cyclohexylidene ring substituted with a hydroxypropan-2-yl group and a butanal group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(2-Hydroxypropan-2-yl)cyclohexylidene]butanal typically involves the reaction of cyclohexanone with isopropanol in the presence of an acid catalyst to form the intermediate 4-(2-Hydroxypropan-2-yl)cyclohexanone. This intermediate is then subjected to an aldol condensation reaction with butanal under basic conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of advanced purification techniques such as distillation and recrystallization is also common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
4-[4-(2-Hydroxypropan-2-yl)cyclohexylidene]butanal undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used reducing agents.
Substitution: Reagents such as thionyl chloride (SOCl₂) and phosphorus tribromide (PBr₃) are used for substitution reactions.
Major Products
Oxidation: Produces carboxylic acids.
Reduction: Produces alcohols.
Substitution: Produces various substituted derivatives depending on the reagent used.
Scientific Research Applications
4-[4-(2-Hydroxypropan-2-yl)cyclohexylidene]butanal has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antibacterial and antifungal properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of 4-[4-(2-Hydroxypropan-2-yl)cyclohexylidene]butanal involves its interaction with specific molecular targets and pathways. For example, its antibacterial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes. The compound’s reactivity is influenced by the presence of functional groups that can participate in various chemical reactions .
Comparison with Similar Compounds
Similar Compounds
- 4-Hydroxy-4-(2-hydroxypropan-2-yl)cyclohex-2-en-1-one
- 4-(2-Hydroxypropan-2-yl)cyclohexane-1-carboxylic acid
- 4-(2-Hydroxypropan-2-yl)phenol
Uniqueness
Its ability to undergo a variety of chemical reactions and its potential biological activities make it a valuable compound in scientific research .
Properties
CAS No. |
821770-22-3 |
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Molecular Formula |
C13H22O2 |
Molecular Weight |
210.31 g/mol |
IUPAC Name |
4-[4-(2-hydroxypropan-2-yl)cyclohexylidene]butanal |
InChI |
InChI=1S/C13H22O2/c1-13(2,15)12-8-6-11(7-9-12)5-3-4-10-14/h5,10,12,15H,3-4,6-9H2,1-2H3 |
InChI Key |
JEPUMXAGLMHORY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1CCC(=CCCC=O)CC1)O |
Origin of Product |
United States |
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